(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
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Description
(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
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Biological Activity
The compound (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a synthetic molecule that belongs to the class of triazoles. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific triazole derivative through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H20ClN5O
- Molecular Weight: 357.84 g/mol
The mechanism of action for triazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The unique structure of this compound suggests potential binding affinity to various biological targets, influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting the growth of various bacterial strains. For instance:
Organism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 20 | 8 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against fungal pathogens like Candida albicans.
Anticancer Activity
Recent studies have investigated the anticancer potential of this triazole derivative. In vitro assays using various cancer cell lines revealed:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
A549 (Lung Cancer) | 3.8 | Cell cycle arrest at G2/M phase |
HeLa (Cervical Cancer) | 4.5 | Inhibition of DNA synthesis |
The IC50 values suggest that the compound is effective in inhibiting cell growth and inducing apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several triazole derivatives, including our compound. The results demonstrated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent against infections caused by resistant strains.
Case Study 2: Anticancer Properties
In another investigation focusing on its anticancer properties, the compound was tested against a panel of cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapy.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c1-15-3-4-16(2)20(13-15)25-9-11-26(12-10-25)21(28)19-14-27(24-23-19)18-7-5-17(22)6-8-18/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZYCDQUXYRYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.